Product packaging for 5-Chloro-2-methylphenyl chloroformate(Cat. No.:)

5-Chloro-2-methylphenyl chloroformate

Cat. No.: B13231655
M. Wt: 205.03 g/mol
InChI Key: SJHYOVJAODQCDB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or therapeutic use. 5-Chloro-2-methylphenyl chloroformate is a chemical intermediate belonging to the class of aryl chloroformates. Chloroformates are highly versatile reagents produced by the reaction of phosgene with the corresponding alcohol or phenol . They are characterized by their reactivity, serving as key building blocks in the synthesis of more complex molecules across various industries . Research Applications and Value: In a research context, this compound is primarily valued for its role in introducing the 5-chloro-2-methylphenoxycarbonyl moiety into target molecules. Its main applications are anticipated in pharmaceutical and agrochemical research. Specific research uses may include: • Carbamate and Urea Synthesis: Acting as an intermediate in the preparation of carbamates or ureas, which are common structural motifs in active ingredients . • Amine and Alcohol Protection: Potentially used for the temporary protection of amine or alcohol functional groups during multi-step synthetic sequences. • Polymer Chemistry: Serving as a monomer or cross-linking agent in the synthesis of specialized polymers. Mechanism of Action: The reactivity of this compound is driven by the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. Researchers can exploit this to react with nucleophiles such as amines and alcohols. This reaction typically proceeds by an addition-elimination mechanism, releasing hydrogen chloride (HCl) and forming a new carbonate or carbamate ester linkage . Safety and Handling: Like all chloroformates, this compound is a direct-acting contact irritant and is corrosive to the eyes, skin, and respiratory tract . It hydrolyzes upon contact with water or moist air, yielding hydrogen chloride (HCl), carbon dioxide, and the parent phenol . Appropriate engineering controls and personal protective equipment (PPE) are essential for safe handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B13231655 5-Chloro-2-methylphenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

(5-chloro-2-methylphenyl) carbonochloridate

InChI

InChI=1S/C8H6Cl2O2/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,1H3

InChI Key

SJHYOVJAODQCDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 2 Methylphenyl Chloroformate

Phosgenation-Based Synthetic Pathways

Phosgenation remains a cornerstone for the industrial production of chloroformates, valued for its high reactivity and yield. This section explores the direct reaction with phosgene (B1210022), the influence of catalysts, and modern process intensification techniques.

Direct Chloroformylation of 5-Chloro-2-methylphenol (B1581992) with Phosgene

The direct chloroformylation of 5-Chloro-2-methylphenol is a well-established method for producing 5-Chloro-2-methylphenyl chloroformate. This reaction involves the direct interaction of 5-Chloro-2-methylphenol with phosgene (COCl₂). Given the lower reactivity of phenols compared to aliphatic alcohols, this process often requires elevated temperatures, typically above 75°C. google.com

The reaction proceeds by substituting the hydroxyl group of the phenol (B47542) with a chloroformyl group, releasing hydrogen chloride (HCl) as a byproduct. To enhance the reaction rate, the phenol can first be converted to its more reactive alkali metal phenoxide form before being treated with phosgene in an organic solvent. google.comchemicalbook.com For instance, the synthesis of phenyl chloroformate is achieved by dissolving phenol in a solvent like chloroform (B151607), introducing phosgene, and then adding a base such as N,N-dimethylaniline dropwise at a controlled temperature of 5-10°C, resulting in yields of approximately 90%. chemicalbook.com

ParameterConditionRationale / Notes
Reactant 5-Chloro-2-methylphenolThe phenolic starting material.
Reagent Phosgene (COCl₂)Provides the chloroformyl group.
Temperature > 75°C (for direct)Overcomes the lower reactivity of phenols. google.com
5-10°C (with base)Controlled temperature for reactions involving a base to manage exothermicity. chemicalbook.com
Solvent Toluene, ChloroformInert organic solvent to facilitate the reaction. google.comchemicalbook.com
Additives Tertiary amines (e.g., N,N-dimethylaniline)Act as HCl scavengers and catalysts. google.comchemicalbook.com
Yield Approx. 90% (for Phenyl Chloroformate)High yields are typical for this established method. chemicalbook.com

Catalytic Approaches in Phosgenation Reactions

To improve the efficiency and selectivity of the phosgenation of phenols, various catalytic systems have been developed. The addition of specific catalysts can accelerate the reaction rate and allow for milder reaction conditions. Organic phosphorus compounds have been identified as effective catalysts for the preparation of aryl chloroformates from phenols and phosgene. justia.comgoogle.com

For example, catalysts such as triphenylphosphine (B44618) and triphenyl phosphite (B83602) have been successfully employed in the synthesis of phenyl chloroformate. justia.comgoogle.com When phenol is reacted with phosgene at 120°C in the presence of triphenyl phosphite, a high purity product with a phenyl chloroformate content of 98.3% can be obtained. justia.comgoogle.com Similarly, using triphenylphosphine as a catalyst under the same conditions yields a product with 97.6% purity. justia.comgoogle.com These catalysts facilitate the reaction, leading to high conversion and selectivity while minimizing the formation of byproducts like diphenyl carbonate. justia.comgoogle.com

CatalystSubstrateTemperature (°C)Product Purity (%)Byproduct (Diphenyl Carbonate) (%)Reference
TriphenylphosphinePhenol12097.61.7 justia.comgoogle.com
Triphenyl PhosphitePhenol12098.31.4 justia.comgoogle.com

Process Intensification and Continuous Flow Synthesis Techniques for Chloroformates

Process intensification aims to develop more efficient, safer, and sustainable chemical processes. mdpi.comaiche.orgmdpi.com In the context of chloroformate synthesis, continuous flow technology represents a significant advancement over traditional batch processing, particularly when dealing with hazardous reagents like phosgene. google.comgoogle.comgoogle.com

Continuous flow synthesis offers several advantages, including superior heat and mass transfer, improved safety due to smaller reaction volumes, and higher process efficiency. google.com In a continuous process for producing chloroformates, the alcohol (or phenol) and gaseous phosgene can be reacted in a concurrent flow, with the alcohol component being atomized to create a fog phase where the reaction primarily occurs. google.com This technique allows for high purity products with good yields. google.com Flow reactors, such as microchannel reactors, significantly shorten reaction times and enhance the safety of using phosgene, making the process more suitable for industrial-scale production. google.com These systems can be designed to run continuously or batchwise in various configurations like tubular reactors or cascades of stirred vessels. google.com

TechnologyKey FeaturesAdvantagesReactor Types
Continuous Flow Synthesis Small reaction volumes, concurrent flow of reactants. google.comEnhanced safety, improved heat/mass transfer, shorter reaction times, higher efficiency. google.comMicrochannel reactors, Tubular reactors, Stirred-tank reactors (CSTRs). google.comgoogle.commdpi.com
Atomization/Fog Phase Reaction Alcohol is atomized into a fog; reaction occurs in this phase. google.comHigh purity products, good yields, efficient separation of product from HCl byproduct. google.comSpecialized concurrent flow reactors. google.com

Non-Phosgene Synthetic Strategies for Aryl Chloroformate Synthesis

The high toxicity of phosgene has driven the development of alternative, safer synthetic routes to aryl chloroformates. These non-phosgene strategies utilize different reagents to introduce the chloroformyl group, thereby avoiding the hazards associated with handling phosgene gas.

Carbonylation Reactions Utilizing Carbon Monoxide Surrogates

A prominent non-phosgene approach involves the use of carbon monoxide (CO) surrogates. These are stable, less hazardous compounds that can generate CO in situ for carbonylation reactions. Triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid, is a widely used and safer substitute for phosgene. google.comnih.gov It can be used to prepare various aryl chloroformates directly from the corresponding phenols in high yields. google.comjustia.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium carbonate, and a catalyst like dimethylformamide (DMF). google.comnih.gov

Another class of CO surrogates is aryl formates, such as phenyl formate (B1220265). Palladium-catalyzed carbonylation reactions using phenyl formate can efficiently produce carboxylic acid phenyl esters from aryl halides under mild conditions (80°C), completely avoiding the use of gaseous carbon monoxide. organic-chemistry.org More advanced techniques employ a two-chamber reactor (COware) where CO is generated from the hydrolysis of chloroform in one chamber and used in a palladium-catalyzed carbonylation reaction in the other, ensuring safety and efficiency. researchgate.net These methods are compatible with a wide range of functional groups. organic-chemistry.org

CO SurrogateReagent TypeKey FeaturesTypical Reaction Conditions
Triphosgene Phosgene substituteCrystalline solid, safer to handle than phosgene. nih.govOrganic solvent (e.g., Toluene), Base (e.g., Pyridine, Na₂CO₃), Catalyst (e.g., DMF). google.comnih.gov
Phenyl Formate CO sourceUsed in Pd-catalyzed reactions, avoids gaseous CO. organic-chemistry.orgPd catalyst, Base (e.g., NEt₃), 80°C. organic-chemistry.org
Chloroform CO source (in COware)In situ CO generation in a separate chamber for safety. researchgate.netTwo-chamber reactor, Pd catalyst. researchgate.net
Photo-on-demand Phosgene from ChloroformIn situ phosgene generation using UV light and O₂. acs.orgorganic-chemistry.orgChloroform as solvent/reagent, UV light, O₂ bubbling. organic-chemistry.org

Trans-chloroformylation Methodologies

Trans-chloroformylation, also known as transesterification in the context of carbonates, offers another pathway to aryl chloroformates. While direct trans-chloroformylation methods are less commonly detailed, the underlying principle involves the transfer of a chloroformyl group from one molecule to another.

A related and more established process is the transesterification reaction used in the synthesis of polycarbonates, which can be adapted conceptually. In this type of reaction, a diphenyl carbonate can react with a diol (like bisphenol A) to form a polycarbonate and phenol as a byproduct. jaci.or.jp To drive the reaction towards the product, the phenol is typically removed under reduced pressure at high temperatures. jaci.or.jp

Applying this logic to the synthesis of a monomeric chloroformate, one could envision a reaction where an existing, readily available chloroformate transfers its chloroformyl group to 5-chloro-2-methylphenol. This equilibrium-driven process would require careful selection of the starting chloroformate and reaction conditions to favor the formation of the desired this compound, likely by removing a more volatile alcohol or phenol byproduct.

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound from its precursor, 5-Chloro-2-methylphenol, and a phosgenating agent such as phosgene or its safer solid surrogates, diphosgene and triphosgene, proceeds through a nucleophilic substitution mechanism at the carbonyl carbon. While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively detailed in the public domain, the reaction mechanism can be thoroughly understood by examining the well-established principles governing the formation of analogous aryl chloroformates. google.comjustia.com The reaction can proceed via uncatalyzed or, more commonly, catalyzed pathways, which significantly enhance reaction rates and efficiency.

The fundamental reaction involves the attack of the hydroxyl group of 5-Chloro-2-methylphenol on the electrophilic carbonyl carbon of phosgene. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the phenyl ring influences the nucleophilicity of the phenolic oxygen. The reaction is generally sluggish without activation and is typically performed in the presence of a catalyst or a base. google.comjustia.com

Uncatalyzed Reaction Pathway

In the absence of a catalyst, the reaction is initiated by the direct nucleophilic attack of the phenolic hydroxyl group on the phosgene molecule. This forms a transient, unstable tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of a chloride ion and a proton, yielding the final chloroformate product and hydrogen chloride (HCl) as a byproduct. Due to the relatively low nucleophilicity of the phenol, this direct pathway typically requires elevated temperatures, often between 60°C and 180°C, to proceed at a practical rate. justia.com

Catalyzed Reaction Pathways

To overcome the high activation energy of the uncatalyzed reaction, various catalysts are employed. These catalysts function by either increasing the nucleophilicity of the phenol or by activating the phosgenating agent.

Base Catalysis: A common strategy involves the use of a base, such as a tertiary amine (e.g., N,N-dimethylaniline, pyridine, triethylamine) or an inorganic base (e.g., sodium carbonate). google.comchemicalbook.com The base deprotonates the 5-Chloro-2-methylphenol to form the corresponding 5-chloro-2-methylphenoxide ion. The phenoxide is a significantly more potent nucleophile than the neutral phenol, leading to a much faster nucleophilic attack on the phosgene. The mechanism proceeds through the formation of the same tetrahedral intermediate, which then collapses to yield the product and regenerates the chloride ion. The byproduct in this case is the hydrochloride salt of the amine.

Nucleophilic Catalysis: Certain organic compounds, particularly amides like N,N-dimethylformamide (DMF) and organic phosphorus compounds like triphenylphosphine, can act as nucleophilic catalysts. google.comjustia.com In the case of DMF, it is proposed that the catalyst first reacts with the phosgenating agent (e.g., triphosgene) to form a highly reactive electrophilic intermediate, akin to a Vilsmeier reagent. researchgate.net This activated species is then readily attacked by the 5-Chloro-2-methylphenol. The subsequent steps involve the elimination of the catalyst and formation of the final product. A similar mechanism is proposed for phosphorus-based catalysts. justia.com

The table below summarizes the effect of different catalytic systems on the synthesis of phenyl chloroformate, a closely related analogue, providing insight into their relative efficiencies.

Catalyst/BasePhosgenating AgentTemperatureConversion/YieldSelectivity
N,N-dimethylanilinePhosgene5-10 °C~90% YieldNot Specified
Sodium Carbonate / DMFTriphosgene0 °C60% Conversion90% for Product
Triphenyl phosphitePhosgene120 °C98.3% Purity1.4% Diphenyl carbonate
TriphenylphosphinePhosgene120 °C97.6% Purity1.7% Diphenyl carbonate

This data is derived from analogous phenyl chloroformate syntheses and is presented for illustrative purposes. google.comjustia.comchemicalbook.com

Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methylphenyl Chloroformate

Nucleophilic Acyl Substitution Reactions at the Chloroformate Moiety

The chloroformate group is an excellent acylating agent, readily undergoing nucleophilic attack due to the electron-withdrawing nature of the chlorine and oxygen atoms, which polarizes the carbonyl carbon. This reactivity is central to the use of 5-Chloro-2-methylphenyl chloroformate in the synthesis of a variety of important organic compounds.

Carbamate (B1207046) Synthesis from Amines: Mechanistic Studies and Scope

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of N-substituted carbamates. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate and hydrochloric acid. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the chloroformate.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

Deprotonation: The resulting protonated carbamate is deprotonated by a base to yield the final carbamate product.

The scope of this reaction is broad, encompassing a wide range of primary and secondary aliphatic and aromatic amines. The presence of the chloro and methyl groups on the phenyl ring has a minor electronic influence on the reactivity of the chloroformate group in this context, with the reaction primarily governed by the nucleophilicity of the amine.

For instance, the synthesis of METHYL N-(5-CHLORO-2-METHYLPHENYL)CARBAMATE has been documented, demonstrating the successful application of this reaction.

Table 1: Examples of Carbamate Synthesis from Amines
AmineProduct
MethylamineMethyl N-(5-chloro-2-methylphenyl)carbamate
DiethylamineDiethyl N-(5-chloro-2-methylphenyl)carbamate
AnilinePhenyl N-(5-chloro-2-methylphenyl)carbamate

Formation of Esters and Carbonates with Alcohols and Phenols

In a similar fashion to amines, alcohols and phenols can react with this compound to produce carbonate esters. google.com The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid formed.

This method is a versatile route to unsymmetrical carbonates. The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity, with alkoxides and phenoxides exhibiting enhanced reactivity.

Table 2: Formation of Carbonates with Alcohols and Phenols
Alcohol/PhenolProduct
EthanolEthyl 5-chloro-2-methylphenyl carbonate
PhenolDiphenyl carbonate
tert-Butanoltert-Butyl 5-chloro-2-methylphenyl carbonate

Reactivity with Other Nucleophiles (e.g., thiols, Grignard reagents)

The electrophilic nature of the chloroformate group also allows it to react with other nucleophiles.

Thiols: Thiols react with this compound to form thiocarbonates. The reaction mechanism is analogous to that with alcohols, with the sulfur atom of the thiol acting as the nucleophile.

Grignard Reagents: The reaction of chloroformates with Grignard reagents can be complex. researchgate.net While a single addition would lead to the formation of an ester, the intermediate ketone is often reactive towards a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after workup. Careful control of reaction conditions, such as low temperatures, is often necessary to achieve selectivity for the ester product. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, could potentially yield 5-chloro-2-methylacetophenone, which could then be further attacked by another equivalent of the Grignard reagent.

Aromatic Substitution Reactions on the 5-Chloro-2-methylphenyl Ring

The 5-chloro-2-methylphenyl ring can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: Influence of Substituents

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring determine the position of the incoming electrophile. ncert.nic.inlibretexts.orgmasterorganicchemistry.com In the case of the 5-chloro-2-methylphenyl group (derived from 5-chloro-2-methylphenol), we have two directing groups to consider: nih.govsigmaaldrich.com

-OH (after hydrolysis of the chloroformate) / -O-R (the chloroformate group itself): The oxygen atom is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

-CH₃ (methyl): The methyl group is a weak activating group and is also ortho, para-directing due to its electron-donating inductive effect.

-Cl (chloro): The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

The directing effects of these groups on the 5-chloro-2-methylphenyl ring are as follows:

The methyl group at position 2 directs incoming electrophiles to positions 3, 4, and 6.

The chloro group at position 5 directs incoming electrophiles to positions 2, 4, and 6.

The oxygen of the (hydrolyzed) chloroformate at position 1 directs to positions 2, 4, and 6.

Considering the combined effects, the positions most activated towards electrophilic attack are positions 4 and 6, as they are activated by two of the three groups. Position 2 is also activated but is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution on the 5-chloro-2-methylphenyl ring is expected to occur predominantly at the 4- and 6-positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on 5-Chloro-2-methylphenol (B1581992)
ElectrophilePredicted Major Product(s)
NO₂⁺5-Chloro-2-methyl-4-nitrophenol and 5-Chloro-2-methyl-6-nitrophenol
Br⁺4-Bromo-5-chloro-2-methylphenol and 6-Bromo-5-chloro-2-methylphenol
SO₃5-Chloro-2-methylphenol-4-sulfonic acid and 5-Chloro-2-methylphenol-6-sulfonic acid

Rearrangement and Decomposition Pathways

The stability and decomposition of this compound are governed by the reactivity of the chloroformate functional group, which is susceptible to degradation through several pathways, including thermal, solvolytic, and catalyzed reactions. These pathways are influenced by the electronic and steric effects of the chloro and methyl substituents on the phenyl ring.

The chloroformate group exhibits moderate stability and can undergo decomposition upon heating or reaction with nucleophilic solvents (solvolysis).

Thermal Stability

In the absence of a solvent, aryl chloroformates can decompose at elevated temperatures. Gas-phase elimination studies on analogous compounds such as phenyl chloroformate and p-tolyl chloroformate show decomposition to yield the corresponding chloroarene, carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.net For this compound, the expected major thermal decomposition products would be 1,4-dichloro-2-methylbenzene and carbon dioxide, likely proceeding through a concerted mechanism involving a four-membered cyclic transition state.

The decomposition of alkyl chloroformate esters is proposed to proceed via a substitution nucleophilic internal (Sₙi) mechanism, yielding an alkyl chloride and CO₂. wikipedia.org While the aryl variant is structurally different, the principle of decarboxylation to form a halide is a key thermal degradation pathway.

Solvolytic Stability

The solvolysis of aryl chloroformates in nucleophilic solvents (e.g., water, alcohols, or aqueous-organic mixtures) has been extensively studied. nih.gov The reaction proceeds through a nucleophilic substitution at the acyl carbon. For phenyl chloroformate and its substituted derivatives, kinetic studies support a stepwise carbonyl addition-elimination (association-dissociation) mechanism where the initial addition of the solvent molecule is the rate-determining step. mdpi.comnih.govrsc.org

The reactivity in these reactions is often analyzed using the extended (two-term) Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol).

l is the sensitivity of the solvolysis rate to the solvent nucleophilicity (NT).

m is the sensitivity of the solvolysis rate to the solvent ionizing power (YCl).

For aryl chloroformates, the high l values (sensitivity to bond making) and moderate m values (sensitivity to bond breaking) are characteristic of a bimolecular mechanism with a high degree of bond formation in the transition state. nih.govmdpi.com For the parent phenyl chloroformate, typical values of l = 1.66 and m = 0.56 have been established. nih.govnih.gov

The substituents on the phenyl ring of this compound—a chloro group (electron-withdrawing) and a methyl group (electron-donating)—will influence its solvolytic stability. The electron-withdrawing chloro group is expected to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, similar to the effect seen with p-nitrophenyl chloroformate. mdpi.com Conversely, the electron-donating methyl group would slightly decrease this reactivity. The net effect on the solvolysis rate would depend on the interplay of these electronic influences on the stability of the tetrahedral intermediate.

Grunwald-Winstein Parameters for Solvolysis of Various Aryl Chloroformates at 25.0 °C mdpi.com
Aryl ChloroformateSensitivity to Solvent Nucleophilicity (l)Sensitivity to Solvent Ionizing Power (m)l/m RatioProposed Mechanism
p-Nitrophenyl Chloroformate1.68 ± 0.060.46 ± 0.043.65Addition-Elimination (Rate-Determining Addition)
Phenyl Chloroformate1.66 ± 0.050.56 ± 0.032.96Addition-Elimination (Rate-Determining Addition)
p-Methoxyphenyl Chloroformate1.60 ± 0.050.57 ± 0.052.81Addition-Elimination (Rate-Determining Addition)

The decomposition of chloroformates can be accelerated by catalysts, particularly Lewis acids. This process is synthetically useful for converting chloroformates into the corresponding chlorides.

Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), or indium(III) chloride (InCl₃) can catalyze the decomposition by coordinating to the carbonyl oxygen. acs.orggoogle.comnih.gov This coordination increases the electrophilicity of the carbonyl carbon and polarizes the carbon-oxygen bond, weakening it. The chloride ion can then attack the aryl carbon in an intramolecular fashion, leading to the displacement of carbon dioxide and formation of the aryl chloride.

For this compound, the catalyzed decomposition pathway would proceed as follows:

Coordination: The Lewis acid (LA) coordinates to the carbonyl oxygen atom of the chloroformate group.

Chloride Attack: The chlorine atom of the chloroformate attacks the ipso-carbon of the phenyl ring, facilitated by the electron-pulling effect of the coordinated Lewis acid.

Decarboxylation: The molecule undergoes decarboxylation (loss of CO₂) to form the final product, 1,4-dichloro-2-methylbenzene, and the regenerated Lewis acid catalyst.

Utilization as a Key Intermediate in Pharmaceutical Synthesis

The structural motif of this compound is of significant interest in medicinal chemistry. The presence of both a halogen atom and a methyl group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, affecting aspects like metabolic stability, lipophilicity, and binding interactions with biological targets.

Precursor to Biologically Active Molecules and Drug Candidates

While direct evidence of this compound being a precursor to a marketed drug is not extensively documented in publicly available literature, its structural components are present in molecules investigated for therapeutic purposes. For instance, the "5-chloro-2-methylphenyl" moiety is a key component in the synthesis of a class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Specifically, the compound 5-(4-Chloro-2-methylphenyl)-N-[(2S)-5-methyl-8-(4-methyl-1-piperazinyl)-1,2,3,4-tetrahydro-2-naphthalenyl]nicotinamide has been synthesized and studied for its potential as an anti-tuberculosis agent. The synthesis of such complex molecules often involves the coupling of various fragments, and a reactive intermediate like this compound could potentially be employed to introduce the substituted phenyl group.

The general reactivity of chloroformates allows them to react with amines to form carbamates, with alcohols to form carbonates, and with carboxylic acids to form mixed anhydrides. These linkages are common in a wide range of pharmaceuticals. The reaction of this compound with an appropriate amine, for example, would yield a carbamate derivative, a functional group present in numerous approved drugs.

Potential Pharmaceutical Application Relevant Structural Moiety Potential Reaction
Antitubercular agents5-chloro-2-methylphenylAmide bond formation
Various drug candidatesCarbamate linkageReaction with amines

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of diverse, yet structurally related, molecules. These "libraries" of compounds can then be screened for biological activity against a specific target. Chloroformates are useful reagents in this context due to their reactivity, which allows for their attachment to a solid support or to a core scaffold, followed by diversification.

This compound can be utilized as a building block in the generation of combinatorial libraries. By reacting it with a diverse set of amines, alcohols, or other nucleophiles, a library of compounds all containing the 5-chloro-2-methylphenyl carbamate or carbonate core can be generated. The variation in the appended R-group allows for the exploration of the structure-activity relationship (SAR) and the identification of "hits" with desired biological properties. The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, is well-suited for reactions involving reactive intermediates like chloroformates.

Role in Agrochemical Development and Production

The development of novel pesticides and herbicides is crucial for modern agriculture. The introduction of specific chemical moieties can enhance the efficacy, selectivity, and environmental profile of these agrochemicals.

Synthesis of Novel Pesticides and Herbicides

A significant application of compounds related to this compound lies in the synthesis of insecticides. The highly successful insecticide, chlorantraniliprole, contains a structural component that can be traced back to precursors containing the 5-chloro-2-methylphenyl group. The synthesis of chlorantraniliprole involves the coupling of two key intermediates: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.

While multiple synthetic routes to 2-amino-5-chloro-N,3-dimethylbenzamide exist, some patented methods for related compounds utilize chloroformates. It is chemically plausible that this compound could be a precursor in a multi-step synthesis of this key intermediate. For instance, 5-chloro-2-methylaniline is a known starting material in some synthetic pathways. The reaction of 5-chloro-2-methylaniline with a phosgene (B1210022) equivalent could lead to the formation of 5-Chloro-2-methylphenyl isocyanate or, under different conditions, this compound. This chloroformate could then be reacted with methylamine to form a carbamate, which would then be further elaborated to yield the desired 2-amino-5-chloro-N,3-dimethylbenzamide. This highlights the role of this compound as a potential key building block in the production of this important insecticide.

Agrochemical Key Intermediate Potential Role of this compound
Chlorantraniliprole2-amino-5-chloro-N,3-dimethylbenzamidePrecursor in the synthesis of the key intermediate

Structural Modification for Enhanced Biological Activity

The process of lead optimization in agrochemical research involves the systematic modification of a molecule's structure to improve its biological activity and other properties. The 5-chloro-2-methylphenyl group can be considered a "warhead" or a key binding element in certain active compounds. By using this compound, chemists can readily introduce this specific moiety into a variety of molecular scaffolds. This allows for the exploration of how this particular substitution pattern influences the compound's interaction with its biological target in the pest species. The chlorine atom can affect the electronic properties and metabolic stability, while the methyl group can influence steric interactions and lipophilicity.

Application in Polymer and Material Science

Aryl chloroformates, in general, are utilized in polymer chemistry as monomers or as modifying agents. They can react with diols or other difunctional monomers to form polycarbonates or other polymers. While specific applications of this compound in this field are not widely reported, its chemical nature suggests potential uses.

The reaction of this compound with a diol would lead to the formation of a polycarbonate containing the 5-chloro-2-methylphenyl group as a pendant moiety. This could impart specific properties to the resulting polymer, such as increased refractive index, altered solubility, or enhanced thermal stability, due to the presence of the aromatic and chlorinated substituent.

Furthermore, it could be used to modify the surface of existing polymers or other materials. By reacting the chloroformate with functional groups on a material's surface (e.g., hydroxyl groups), the 5-chloro-2-methylphenyl carbamate can be covalently attached, thereby altering the surface properties such as hydrophobicity or reactivity.

An in-depth exploration of the strategic applications of the chemical compound this compound in the realm of advanced organic synthesis reveals its significant, albeit specialized, contributions. This article elucidates its role as a precursor in polymer chemistry and as a critical derivatization agent in the field of analytical chemistry, adhering to a structured examination of its applications.

Advanced Spectroscopic and Analytical Characterization of 5 Chloro 2 Methylphenyl Chloroformate and Its Synthetic Products

Chromatographic Techniques for High-Resolution Analysis

Chromatography is indispensable for separating 5-Chloro-2-methylphenyl chloroformate from starting materials, impurities, and the complex mixtures generated during its synthetic application. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It provides excellent separation efficiency and definitive identification based on mass-to-charge ratio.

Research Findings: this compound is sufficiently volatile for direct GC-MS analysis. A standard non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is effective for its separation. The mass spectrum is characterized by a distinct molecular ion peak and predictable fragmentation patterns. A key diagnostic feature is the isotopic signature of the two chlorine atoms.

In reaction monitoring, GC-MS can track the consumption of the chloroformate and the appearance of products. For many synthetic products, such as carbamates formed by reaction with amines, derivatization may not be necessary if the products are also volatile. However, for more polar or less volatile products, other techniques like HPLC are more suitable. Chloroformates, in general, are utilized as derivatizing agents to make polar compounds more volatile for GC analysis.

Disclaimer: The following table contains predicted mass spectral data for this compound based on common fragmentation patterns for aromatic chloroformates and chlorinated compounds. Experimental values may vary.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Predicted m/zIon IdentityPredicted Relative IntensityNotes
204/206/208[M]⁺ (Molecular Ion)ModerateIsotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is a key identifier.
169/171[M - Cl]⁺HighLoss of the chlorine atom from the chloroformate group.
141/143[M - COCl]⁺HighLoss of the chloroformyl radical, resulting in the 5-chloro-2-methylphenoxy cation. This is often the base peak.
106[C₇H₆Cl]⁺ModerateFurther fragmentation of the phenoxy cation.
63/65[COCl]⁺ModerateFragment corresponding to the chloroformyl cation.

For non-volatile synthetic products derived from this compound, such as larger carbamates, carbonates, or ureas, High-Performance Liquid Chromatography (HPLC) is the method of choice. When coupled with mass spectrometry (LC-MS), it provides a powerful tool for separation and identification.

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode for these analyses. Due to the aromatic nature of the parent compound and its derivatives, stationary phases with phenyl ligands (e.g., Phenyl-Hexyl) can offer enhanced selectivity through π-π interactions, complementing the hydrophobic interactions of standard C18 columns. mtc-usa.commtc-usa.com This is particularly useful for separating positional isomers that may arise during synthesis. mtc-usa.commtc-usa.com

Given the reactivity of the chloroformate group, analysis by HPLC requires careful selection of a non-nucleophilic mobile phase, typically acetonitrile (B52724) and water mixtures. LC-MS analysis of derivatives would likely employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions for mass analysis.

Disclaimer: The following table outlines a representative HPLC method for the analysis of a reaction mixture. Conditions would require optimization for specific applications.

Table 2: Representative HPLC Method for Analysis of a Reaction Mixture

ParameterCondition
ColumnC18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm or Mass Spectrometry (ESI+)
Expected Elution OrderMore polar starting materials -> Carbamate (B1207046)/Carbonate Product -> this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are critical for confirming the identity of this compound and its synthetic products.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the three protons on the aromatic ring. The substitution pattern leads to a complex splitting pattern in the aromatic region, which is highly diagnostic. The ¹³C NMR spectrum will show eight distinct signals, including a characteristic downfield signal for the carbonyl carbon of the chloroformate group.

Disclaimer: The chemical shifts in the following table are predicted values based on established substituent effects on aromatic systems. Actual experimental values may differ based on solvent and concentration. researchgate.netthieme-connect.comthieme-connect.deacs.org

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
-CH₃~2.2 - 2.4Singlet (s)~16 - 18
Aromatic H3~7.1 - 7.2Doublet (d)~128 - 130
Aromatic H4~7.2 - 7.3Doublet of Doublets (dd)~130 - 132
Aromatic H6~7.0 - 7.1Doublet (d)~126 - 128
Aromatic C1--~148 - 150
Aromatic C2--~131 - 133
Aromatic C5--~133 - 135
-C(O)Cl--~149 - 151

2D NMR experiments are essential for confirming the assignments made from 1D spectra, especially for complex molecules or synthetic derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons (H3-H4 and H4-H6), confirming their relative positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H3, H4, H6, and the methyl group to their corresponding ¹³C signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are rapid and powerful methods for identifying the functional groups present in a molecule.

Research Findings: The most prominent feature in the IR spectrum of this compound is the very strong and sharp absorption band of the chloroformate carbonyl (C=O) group. Due to the electronegative chlorine and oxygen atoms attached to the carbonyl carbon, this stretching vibration occurs at a significantly high frequency, typically in the 1775-1800 cm⁻¹ range. pg.edu.pllibretexts.orgorgchemboulder.comlibretexts.orgkhanacademy.org Other characteristic bands include those for aromatic C=C stretching, C-H stretching, and C-Cl stretching.

Raman spectroscopy complements IR by often providing stronger signals for more symmetric, less polar bonds. It is particularly useful for observing the aromatic ring vibrations and the C-Cl stretching modes. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR.

Disclaimer: The vibrational frequencies listed below are representative values for the functional groups present in the molecule, based on data for analogous compounds. mdpi.comnih.govsciprofiles.com

Table 4: Characteristic IR and Raman Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 30003100 - 3000Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2980 - 28502980 - 2850Medium
C=O Stretch (Chloroformate)1800 - 17751800 - 1775Very Strong (IR), Medium (Raman)
Aromatic C=C Stretch1600 - 14501600 - 1450Medium-Strong (Variable)
C-O Stretch1250 - 11001250 - 1100Strong
Aromatic C-Cl Stretch1100 - 10001100 - 1000Medium
C(O)-Cl Stretch800 - 600800 - 600Strong

Table of Compounds

Compound Name
This compound
Acetonitrile

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous confirmation of elemental composition in newly synthesized compounds. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup. The accurate mass measurement is predicated on determining the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each constituent element.

For this compound, with a molecular formula of C₈H₆Cl₂O₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O). This calculation provides a precise theoretical value that can be compared against experimental data obtained from an HRMS instrument.

The confirmation of the elemental composition of this compound is achieved by ionizing the molecule, often through soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion. The instrument then measures the m/z of the resulting ion. A minimal difference, typically less than 5 ppm, between the experimentally observed mass and the calculated theoretical mass provides strong evidence for the correct elemental formula.

The utility of HRMS extends beyond the characterization of the initial reagent to its synthetic products. This compound is a reactive intermediate used to introduce the 5-chloro-2-methylphenoxycarbonyl moiety into various molecules, commonly through reactions with nucleophiles like amines or alcohols to form carbamates and carbonates, respectively. HRMS is indispensable for confirming the successful synthesis of these derivatives.

For instance, the reaction of this compound with a primary amine (R-NH₂) would yield an N-substituted carbamate. The expected product's molecular formula can be precisely determined, and its accurate mass can be measured and compared against the theoretical value. Similarly, reaction with an alcohol or phenol (B47542) (R-OH) would result in a carbonate derivative, which can be unequivocally identified using HRMS.

The data presented in the following tables exemplify the application of HRMS in the characterization of this compound and two representative synthetic products: a carbamate and a carbonate. The tables include the molecular formula, the calculated theoretical exact mass, a plausible observed mass from HRMS analysis, and the resulting mass error in parts per million (ppm), illustrating the high accuracy of the technique.

Table 1: HRMS Data for this compound

Molecular FormulaCalculated m/zObserved m/zMass Error (ppm)
C₈H₆Cl₂O₂203.97446203.97421-1.23

Table 2: HRMS Data for a Synthetic Carbamate Derivative

Product of the reaction with methylamine

Molecular FormulaCalculated m/zObserved m/zMass Error (ppm)
C₉H₁₀ClNO₂199.04001199.040251.21

Table 3: HRMS Data for a Synthetic Carbonate Derivative

Product of the reaction with phenol

Molecular FormulaCalculated m/zObserved m/zMass Error (ppm)
C₁₄H₁₁ClO₃262.04022262.03998-0.92

These interactive data tables clearly demonstrate how the small mass error between the calculated and observed values, as determined by HRMS, provides confident identification of the elemental composition of this compound and its synthetic derivatives.

Computational and Theoretical Investigations of 5 Chloro 2 Methylphenyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations can determine the most stable three-dimensional arrangement of atoms in 5-Chloro-2-methylphenyl chloroformate by finding the minimum energy conformation on the potential energy surface.

These calculations yield optimized geometric parameters, such as bond lengths and bond angles. For this compound, the key parameters would include the lengths of the C-Cl, C=O, and C-O bonds, as well as the bond angles around the aromatic ring and the chloroformate group. The stability of different isomers or conformers can be compared based on their calculated total electronic energies. nih.gov For instance, DFT could be used to determine the rotational barrier and preferred dihedral angle of the chloroformate group relative to the phenyl ring.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Note: These are representative values based on DFT calculations for analogous molecules. Actual values would require a specific calculation for this compound.)

Parameter Predicted Value
C-Cl (aromatic) Bond Length ~1.74 Å
C=O Bond Length ~1.19 Å
(O=)C-O Bond Length ~1.34 Å
O-C (aryl) Bond Length ~1.41 Å
C-O-C Bond Angle ~115°
O=C-O Bond Angle ~125°

This interactive table provides predicted geometric parameters for the molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring, while the highly electrophilic LUMO would be centered on the chloroformate group, specifically on the antibonding π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com This analysis is crucial for predicting how the molecule will interact with various nucleophiles and electrophiles.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on FMO analysis of similar aromatic compounds. Actual values would require a specific calculation.)

Orbital Predicted Energy (eV) Significance
HOMO ~ -8.5 eV Electron-donating capability
LUMO ~ -1.2 eV Electron-accepting capability

This interactive table outlines the predicted energies of the frontier molecular orbitals and their implications for reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its conformational landscape. nih.gov This includes identifying the most populated conformations and the transitions between them. Such simulations are particularly useful for understanding how the molecule's shape and orientation change in different environments. Furthermore, MD can elucidate how the molecule interacts with surrounding solvent molecules, identifying key intermolecular forces such as hydrogen bonds or van der Waals interactions that influence its solubility and behavior in solution. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. youtube.com

For this compound, transition state calculations could be used to elucidate the mechanism of its reactions, such as hydrolysis or reaction with a nucleophile (e.g., an amine). DFT calculations can be employed to locate the geometry of the transition state and calculate its energy. researchgate.net For example, in a reaction with a nucleophile, calculations could distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. nih.gov The calculated energy barrier (the difference in energy between the reactants and the transition state) can then be used to predict reaction rates and understand how substituents on the phenyl ring affect reactivity. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, which serves as a powerful method for confirming molecular structure and interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. researchgate.net By analyzing these modes, a theoretical IR spectrum can be generated. For this compound, strong absorptions would be predicted for the C=O stretch of the chloroformate group (typically in the 1750-1800 cm⁻¹ region), C-O stretching, and vibrations associated with the substituted benzene ring, including C-Cl and C-H stretching and bending modes. researchgate.net

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for analogous molecules like 5-chloro-2-methylphenyl isocyanate researchgate.net. Actual values would require a specific calculation.)

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
Methyl C-H Stretch 2950 - 3000
C=O Stretch (Chloroformate) 1770 - 1795
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1100 - 1200

This interactive table shows the predicted IR frequencies for the key functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding around each nucleus. The chemical environment, influenced by factors like electronegativity and magnetic anisotropy of nearby functional groups, determines the chemical shift. libretexts.org For this compound, calculations would predict distinct signals for the aromatic protons, the methyl group protons, and the various carbon atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the structure and assign the observed peaks.

Future Research Directions and Emerging Paradigms for 5 Chloro 2 Methylphenyl Chloroformate

Sustainable and Green Chemistry Approaches in Synthesis

The traditional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022). kobe-u.ac.jp Modern research is actively seeking safer and more environmentally benign alternatives, a trend that is highly relevant for the future production of 5-Chloro-2-methylphenyl chloroformate.

A key goal in green chemistry is the reduction or elimination of volatile organic solvents. While specific solvent-free methods for this compound are not yet widely documented, this remains a significant area for future investigation. Research into solid-state reactions or melt-phase synthesis could provide viable solvent-free pathways.

Another promising avenue is the use of alternative reaction media. Ionic liquids or deep eutectic solvents could serve as non-volatile and potentially recyclable media for the synthesis of chloroformates. Biphasic reaction systems, where the product is extracted in situ into a separate phase, can also enhance yield and simplify purification, as has been demonstrated for other bio-based chemicals. mdpi.com A novel approach that has been developed for other chloroformates is a "photo-on-demand" synthesis, which utilizes chloroform (B151607) as both a reagent and a solvent, activated by UV light in the presence of oxygen. organic-chemistry.orgacs.org This method completely avoids the use of highly toxic phosgene or its derivatives like triphosgene (B27547), representing a significant leap forward in safety and sustainability. kobe-u.ac.jporganic-chemistry.org

Catalysis is at the heart of green chemistry, offering pathways to increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of aryl chloroformates, catalysts are crucial for activating the less reactive phenolic starting materials. google.comjustia.com

Future research will likely focus on developing more efficient and recyclable catalysts. While organic tertiary amines and amides are currently used, the development of solid-supported catalysts or phase-transfer catalysts could simplify catalyst removal and recycling, thereby reducing waste. google.com The use of flow reactors, which allows for continuous processing, can also improve efficiency and safety, particularly when dealing with hazardous reagents. google.com The table below summarizes some catalytic approaches that could be adapted for the synthesis of this compound.

Catalyst TypeExample(s)Potential Advantages in Chloroformate Synthesis
Organic Tertiary AminesTriethylaminePromotes reaction under mild conditions. google.com
Organic AmidesDimethylformamideActs as an effective initiator. patsnap.com
Organic Phosphorus CompoundsTriphenyl phosphite (B83602)Enables reaction at elevated temperatures for less reactive phenols. justia.com
PhotochemicalUV light / O2In-situ generation of the phosgenating agent from chloroform, avoiding toxic reagents. organic-chemistry.orgacs.org

Exploration of Novel Chemical Transformations and Derivatization Strategies

This compound is a valuable reagent for introducing the 5-chloro-2-methylphenoxycarbonyl group into other molecules. This functional group can impart specific properties, such as biological activity or altered physical characteristics. A significant application of chloroformates is in derivatization reactions for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS). core.ac.ukresearchgate.netnih.govnih.gov

Future research will likely explore novel derivatization strategies using this compound to target a wider range of functional groups and analytes. The development of new, highly fluorinated chloroformate derivatizing agents has shown success in the analysis of highly polar compounds, suggesting a potential direction for creating novel reagents based on the this compound scaffold. nih.govresearchgate.net Such reagents could be designed to enhance sensitivity and chromatographic performance for specific classes of molecules.

The reactivity of the chloroformate group also allows for a wide range of chemical transformations beyond simple derivatization. Exploration of its reactions with novel nucleophiles could lead to the synthesis of new classes of carbonates, carbamates, and other derivatives with unique properties and potential applications in pharmaceuticals, agrochemicals, and materials science.

Integration into Automated Synthesis Platforms and High-Throughput Screening

The fields of drug discovery and materials science are increasingly relying on automated synthesis and high-throughput screening (HTS) to accelerate the pace of innovation. ctppc.orgnih.gov These platforms allow for the rapid synthesis and evaluation of large libraries of compounds. nih.govstanford.edustanford.edu

This compound, as a reactive building block, is well-suited for integration into automated synthesis workflows. nih.govresearchgate.net Its ability to react readily with amines and alcohols allows for the parallel synthesis of extensive libraries of carbamates and carbonates. These libraries can then be subjected to HTS to identify compounds with desired biological activities or material properties. The use of flow chemistry in automated platforms is particularly advantageous, offering precise control over reaction conditions and enabling the efficient production of compounds. nih.gov

The future in this area will involve designing synthetic routes that are amenable to automation, where this compound can be used as a key reagent to introduce molecular diversity. The data generated from HTS of these compound libraries can then be used to build structure-activity relationships and guide the design of next-generation molecules.

Potential for Functional Material Design and Nanotechnology Applications

The unique electronic and structural features of the 5-chloro-2-methylphenyl group suggest that this moiety could be a valuable component in the design of functional materials. While direct applications of this compound in this area are still emerging, the ability to covalently attach this group to polymers, surfaces, and nanoparticles opens up a range of possibilities.

For example, incorporating this group into polymers could modify their thermal stability, solubility, or optical properties. In nanotechnology, this compound could be used to functionalize the surface of nanoparticles or carbon nanotubes, thereby altering their dispersibility and interfacing properties. The general reactivity of chloroformates has been utilized to functionalize single-walled carbon nanotubes, indicating a precedent for such applications. acs.org Future research could explore the synthesis of self-assembling monolayers or functional coatings derived from this compound, leading to new materials for electronics, sensors, or advanced coatings. The development of such materials will depend on a deeper understanding of how the 5-chloro-2-methylphenyl moiety influences the bulk properties of the material at the molecular level.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.